4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate
Description
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 3,4-dimethoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5S/c1-10-7-12(8-11(2)16(10)17)22-23(18,19)13-5-6-14(20-3)15(9-13)21-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUSEOITQLNDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate typically involves the reaction of 4-chloro-3,5-dimethylphenol with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonate group can yield the corresponding sulfinate or thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in the presence of acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfinates or thiols.
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drug candidates with sulfonate functionalities.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Chloro Substituents: The presence of chlorine at position 4 (common across analogs) likely increases lipophilicity, aiding membrane permeability in bioactive molecules.
- Methoxy vs.
Gaps in Data
Critical parameters such as melting points, solubility profiles, and spectroscopic data (NMR, IR) for the target compound are absent in the provided evidence. Further experimental studies or computational modeling (e.g., using software like SHELX ) are required to validate these properties.
Biological Activity
4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate is a compound of interest due to its potential applications in medicinal chemistry and materials science. This article explores its biological activity, including its pharmacological properties, toxicological effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate
- Molecular Formula : C15H17ClO5S
- Molecular Weight : 348.81 g/mol
Antimicrobial Properties
Research indicates that derivatives of chlorinated phenols exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of the chloro and methoxy groups in the structure enhances their lipophilicity, which may improve their ability to penetrate microbial membranes.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example, compounds with similar structural motifs have demonstrated selective cytotoxicity against specific cancer types while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 9.8 | |
| A549 (Lung Cancer) | 15.0 |
The proposed mechanism of action for related compounds involves the induction of apoptosis through the activation of caspase pathways. Additionally, some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological profile:
- Acute Toxicity : Some chlorinated compounds exhibit moderate acute toxicity, necessitating careful handling.
- Skin Irritation : The compound has been associated with skin irritation upon contact.
- Environmental Impact : Compounds like this one may pose risks to aquatic life, highlighting the need for environmental assessments.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various sulfonate derivatives against Staphylococcus aureus. The findings indicated that compounds with structural similarities to 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate exhibited significant antibacterial activity at low concentrations .
Case Study 2: Anticancer Activity
Another research article focused on the anticancer properties of related phenolic compounds. The study demonstrated that these compounds could inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
